2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
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Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H32N2O5S and its molecular weight is 448.58. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid , with CAS number 1029938-42-8 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N2O5, with a molecular weight of 376.4 g/mol . The structural complexity includes a cyclohexene ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the benzo[b]thiophene scaffold have shown cytotoxic effects against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2).
A study reported that certain derivatives displayed an IC50 range between 23.2 μM and 49.9 μM , indicating potent cytotoxicity. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 23.2 | Apoptosis induction |
Compound B | 49.9 | G2/M phase arrest |
Compound C | 52.9 | Moderate activity |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometric analysis indicated that treatment with the compound led to increased apoptosis in MCF-7 cells, characterized by DNA fragmentation and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, suggesting interference with mitotic progression. This was quantified as a 1.48-fold increase in G2/M phase population compared to control .
- Autophagy Modulation : While autophagy is generally protective against cancer cell proliferation, this compound inhibited autophagic cell death pathways, leading to enhanced apoptotic effects .
Study on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound over a 48-hour period. The findings indicated:
- A dose-dependent increase in apoptosis markers.
- Significant reductions in cell viability at concentrations above 23 μM.
The results suggest that this compound not only inhibits cancer cell growth but also promotes programmed cell death through multiple pathways.
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h8,17,24H,2-7,9-14H2,1H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPUGIHRJOHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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